Pheophytin b

Description

Properties

IUPAC Name |

methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H72N4O6/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3/b34-25+,41-30+,43-27?,44-28?,45-29?,52-50?/t32-,33-,36+,40+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVFDCTXPYHACR-KMFDAVQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C/O)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-18-0 | |

| Record name | EINECS 221-565-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester, (3S,4S,21R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-yl [3S[3α(2E,7S*,11S*),4β,21β-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHEOPHYTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ9SZL3T3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Pheophytin b: A Technical Guide

Introduction: Pheophytin b is a critical pigment in the photosynthetic machinery of higher plants and green algae, playing a pivotal role as an early electron acceptor in photosystem II (PSII).[1] Structurally, it is a derivative of chlorophyll (B73375) b, from which it is formed by the replacement of the central magnesium ion with two protons.[2][3] This demetalation process, which can occur naturally during senescence or be induced by weak acids, significantly alters the pigment's electronic and photophysical properties.[2] This technical guide provides an in-depth exploration of the chemical structure of this compound, including its physicochemical properties, detailed experimental protocols for its study, and its functional role in photosynthesis.

Chemical Structure of this compound

This compound is a complex tetrapyrrole molecule with the chemical formula C₅₅H₇₂N₄O₆.[1][4] Its structure is characterized by a chlorin (B1196114) macrocycle, which is a large heterocyclic aromatic ring system composed of three pyrrole (B145914) rings and one pyrroline (B1223166) ring linked by methine bridges.[5] Attached to this macrocycle is a long, hydrophobic phytol (B49457) tail.

Key structural features include:

-

Porphyrin Head: A chlorin ring system that acts as the chromophore, responsible for light absorption.

-

Phytol Tail: A 20-carbon diterpene alcohol esterified to the propionic acid side chain at position C17 of the chlorin ring. This lipophilic tail anchors the molecule within the thylakoid membrane.

-

Formyl Group: A defining feature of this compound is the presence of a formyl group (-CHO) at the C7 position of the porphyrin ring, which distinguishes it from pheophytin a (which has a methyl group at this position).[6]

-

Absence of Magnesium: Unlike chlorophylls, the central cavity of the porphyrin ring in this compound contains two hydrogen atoms instead of a magnesium ion.[2]

The IUPAC name for this compound is methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.1⁵,⁸.1¹⁰,¹³.1¹⁵,¹⁸.0²,⁶]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate.[4][7]

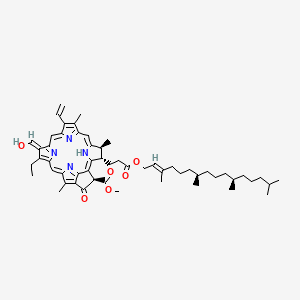

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below.

Table 1: Molecular Identifiers and Properties

| Property | Value | Reference |

| Molecular Formula | C₅₅H₇₂N₄O₆ | [1][4] |

| Molecular Weight | 885.18 g/mol | [1] |

| Monoisotopic Mass | 884.545 g/mol | [7] |

| CAS Number | 3147-18-0 | [4] |

| Appearance | Dark bluish waxy pigment | [2] |

| Solubility | Practically insoluble in water | [7] |

Table 2: Spectroscopic Properties (UV-Vis Absorption)

| Solvent | Absorption Maxima (nm) | Reference |

| 100% Acetone (B3395972) | 434.5, 527.7, 599.9, 653.5 | [8] |

| Diethyl Ether | 434, 525, 599, 655 | [8] |

| HPLC Eluant | 436, 527, 600, 655 | [8] |

| Tetrahydrofuran | 435, 525, 599, 654 | [8] |

Table 3: Molar Extinction Coefficients

| Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Reference |

| Diethyl Ether | 655 | 3.73 x 10⁴ | [8] |

| 90% Acetone | 657 | 2.81 x 10⁴ | [8] |

Table 4: Fluorescence Properties

| Solvent | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |

| Diethyl Ether | 434 | 661 | [8] |

| 100% Acetone | 432 | 659 | [8] |

Experimental Protocols

Extraction and Purification of this compound from Spinach

This protocol describes a general method for the extraction and separation of pigments, including this compound, from spinach leaves.

Materials:

-

Fresh spinach leaves

-

Acetone (HPLC grade)

-

Petroleum ether (or hexane)

-

Deionized water

-

Anhydrous sodium sulfate

-

Blender

-

Buchner funnel and filter paper

-

Separatory funnel (1 L)

-

Rotary evaporator

-

HPLC system with a C18 column and a photodiode array (PDA) detector

Procedure:

-

Homogenization: Weigh approximately 10 g of fresh spinach leaves and blend them with 100 mL of 80% acetone in a blender until a fine slurry is obtained.[9]

-

Filtration: Filter the homogenate through a Buchner funnel to separate the solid debris from the liquid extract.

-

Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate. The upper petroleum ether layer will contain the pigments.

-

Washing: Discard the lower aqueous layer. Wash the petroleum ether layer with deionized water to remove any remaining water-soluble impurities.

-

Drying: Transfer the pigment-containing petroleum ether layer to a flask and dry it with anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain a concentrated pigment extract.

-

HPLC Separation:

-

Dissolve the concentrated extract in a suitable solvent (e.g., acetone).

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution program with a mobile phase consisting of two solvents, for example, Solvent A: methanol (B129727)/water/ammonium acetate (B1210297) and Solvent B: ethyl acetate.[9]

-

Monitor the elution of pigments using a PDA detector at wavelengths corresponding to the absorption maxima of this compound (around 435 nm and 655 nm).

-

Collect the fraction corresponding to the this compound peak for further analysis.

-

Spectroscopic Characterization

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the purified this compound in a spectroscopic grade solvent (e.g., 100% acetone).

-

Record the absorption spectrum from 350 to 750 nm using a UV-Vis spectrophotometer.

-

Identify the characteristic Soret and Q-band absorption maxima.[8]

Mass Spectrometry (MS):

-

Prepare a sample of purified this compound dissolved in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns, which can confirm the structure. A characteristic fragmentation is the loss of the phytol tail.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified and dried this compound sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

-

Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.

-

Key signals to identify include the downfield methine protons of the macrocycle and the characteristic signal for the formyl proton.[10]

Role in Photosystem II

This compound plays a crucial role as an intermediate electron carrier in the electron transport chain of Photosystem II.[1] Upon excitation of the PSII reaction center chlorophyll, P680, an electron is transferred to pheophytin, creating a charge-separated state, P680⁺Pheo⁻. This is a critical step in converting light energy into chemical energy. The reduced pheophytin then rapidly passes the electron to a quinone molecule, Qₐ.

Caption: Role of this compound in PSII.

References

- 1. Normal-phase HPLC separation of possible biosynthetic intermediates of pheophytin a and chlorophyll a' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. prometheusprotocols.net [prometheusprotocols.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. data.imas.utas.edu.au [data.imas.utas.edu.au]

- 8. epic.awi.de [epic.awi.de]

- 9. Identification of Pheophytin a and Hydroxy Pheophytin a from Rang Chuet (Thunbergia laurifolia Linn.) as Potent NQO-1 Inducers in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ismar.org [ismar.org]

Pheophytin b: A Core Component of Photosynthetic Electron Transport

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophytin b is a chlorophyll-derived pigment that plays an indispensable role in the initial stages of photosynthesis. Structurally, it is a chlorophyll (B73375) b molecule that lacks the central magnesium ion (Mg²⁺)[1]. This seemingly subtle alteration has profound functional consequences, positioning this compound as a critical electron carrier. Within the intricate machinery of Photosystem II (PSII) in plants, this compound functions as the primary electron acceptor, facilitating the crucial charge separation that converts light energy into chemical energy[1]. This technical guide provides a comprehensive overview of the molecular properties of this compound, its function in the photosynthetic electron transport chain, and detailed experimental protocols for its isolation and analysis.

Molecular and Chemical Properties

This compound is a complex organic molecule with a porphyrin ring structure. The absence of the central magnesium ion distinguishes it from chlorophyll b. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₅H₇₂N₄O₆ | [2][3][4] |

| Molecular Weight | 885.18 g/mol | [2][3] |

| CAS Number | 3147-18-0 | [2][3] |

The Role of this compound in Photosystem II

This compound is a key player in the light-dependent reactions of photosynthesis, specifically within Photosystem II (PSII). Its primary function is to act as the first electron acceptor in the electron transport chain[1][2]. The process begins when the P680 reaction center chlorophylls (B1240455) absorb light energy and become excited (P680*). This excitation leads to the transfer of an electron to a nearby this compound molecule, resulting in a charge separation that forms a positively charged P680 radical (P680⁺) and a negatively charged this compound radical (Pheo⁻)[1][2]. This charge separation is a critical step in converting light energy into a flow of electrons. The negatively charged this compound radical then rapidly passes the electron to a series of plastoquinone (B1678516) molecules (Qₐ and Qₑ)[1][2]. This sequence of electron transfers is fundamental to the overall process of photosynthesis.

Caption: Electron transport pathway in Photosystem II featuring this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound typically involves its extraction from plant material, often alongside chlorophylls, followed by chromatographic separation.

1. Extraction from Plant Material:

-

Sample Preparation: Fresh green leaves (e.g., spinach) are the common starting material. To deactivate enzymes that can alter the pigments, the leaves can be briefly blanched in boiling water[5]. For dry samples, freeze-drying is recommended[6].

-

Solvent Extraction: The plant material is ground in a polar organic solvent such as acetone (B3395972) or methanol (B129727) to extract the pigments[5][6]. The use of a neutralizing agent like magnesium carbonate or sodium bicarbonate is advised to prevent the acidic environment of the plant vacuoles from converting chlorophylls to pheophytins prematurely[6].

-

Phase Separation: The pigment extract is then transferred to a non-polar solvent like diethyl ether or hexane. This is often achieved by adding the non-polar solvent and a saline solution to the initial extract in a separatory funnel, which helps to separate the pigments into the organic layer[5].

2. Chromatographic Separation:

-

Column Chromatography: A common method for purifying pheophytins is column chromatography using silica (B1680970) gel as the stationary phase[5]. The crude pigment extract is loaded onto the column, and a gradient of solvents is used to elute the different pigments.

-

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is an effective technique for the preparative isolation of chlorophylls and pheophytins. This method relies on the partitioning of the compounds between two immiscible liquid phases, which avoids irreversible adsorption and sample degradation that can occur with solid stationary phases[7].

Analytical Methods for this compound

1. UV-Visible Spectroscopy:

-

Principle: this compound, like other chlorophyll derivatives, has a characteristic absorption spectrum in the visible range. The major absorption bands are the Soret band (in the blue region) and the Qy band (in the red region)[8].

-

Methodology: A purified sample of this compound is dissolved in a suitable solvent (e.g., acetone or diethyl ether), and its absorbance is measured across the visible spectrum using a spectrophotometer. The concentration can be determined using the Beer-Lambert law and known extinction coefficients[9]. The conversion of chlorophyll to pheophytin can be monitored by the shift in the absorption peaks[8].

2. Mass Spectrometry (MS):

-

Principle: Mass spectrometry is used to determine the precise molecular weight of this compound and to aid in its structural confirmation.

-

Methodology: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to analyze the molecular ion of this compound, providing confirmation of its identity[10].

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of this compound, allowing for the identification of the protons in the molecule.

-

Methodology: A purified sample is dissolved in a deuterated solvent, and the ¹H NMR spectrum is recorded. The chemical shifts and coupling constants of the protons can be used to confirm the structure of the molecule[5].

Conclusion

This compound is a vital molecule in the fundamental process of photosynthesis. Its unique structure, lacking a central magnesium ion, enables it to function as the primary electron acceptor in Photosystem II, thereby initiating the conversion of light into chemical energy. The experimental protocols outlined in this guide provide a foundation for the isolation, purification, and detailed analysis of this compound, facilitating further research into its properties and function. A thorough understanding of this compound is essential for scientists in the fields of biochemistry, plant science, and for those exploring bio-inspired energy systems.

References

- 1. Pheophytin [bionity.com]

- 2. Pheophytin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. jkip.kit.edu [jkip.kit.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric Determination of Chlorophylls and Pheophytins in Plant Extracts | Semantic Scholar [semanticscholar.org]

- 10. asianpubs.org [asianpubs.org]

The Unsung Hero: A Technical Guide to the Role of Pheophytin in Photosystem II Electron Transfer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photosystem II (PSII) is the water-splitting enzyme of oxygenic photosynthesis, and its initial light-driven charge separation is a cornerstone of this vital process. While chlorophylls (B1240455) are renowned for their light-harvesting capabilities, the lesser-known pheophytins play a critical and indispensable role in the primary electron transfer events within the PSII reaction center. This technical guide provides an in-depth exploration of the function of pheophytin in PSII electron transfer, with a primary focus on the active pheophytin a and a discussion on the emerging understanding of pheophytin b's role. We delve into the biophysical properties, kinetics, and experimental methodologies used to elucidate the function of these crucial molecules, presenting quantitative data in accessible formats and visualizing complex pathways to facilitate a comprehensive understanding.

Introduction: Pheophytin's Place in Photosystem II

The reaction center of Photosystem II (PSII) is a sophisticated arrangement of pigments and proteins designed to convert light energy into chemical energy with remarkable efficiency. At the heart of this process is the photo-induced transfer of an electron from the special pair of chlorophyll (B73375) a molecules, P680, to a primary electron acceptor. For many years, the identity of this primary acceptor was a subject of debate, but extensive research has unequivocally identified it as a molecule of pheophytin a .[1][2][3][4]

Pheophytin is essentially a chlorophyll molecule that lacks the central magnesium ion.[4] In the PSII reaction center, two pheophytin a molecules are present, but only one, located on the D1 protein subunit, is active in the main electron transfer pathway.[1][2] Upon excitation of P680, an electron is transferred to this pheophytin a molecule, forming the radical pair P680+Pheo-. This charge separation is the pivotal step that initiates the entire photosynthetic electron transport chain.

While the user's query specified this compound, it is crucial to clarify that pheophytin a is the predominant and functionally active primary electron acceptor in the PSII reaction center.[5] this compound, a derivative of chlorophyll b, is considered to be less central to the core photosynthetic machinery. However, emerging research suggests that this compound may play a significant role in photoprotection, helping to dissipate excess light energy and protect the delicate photosynthetic apparatus from damage.[6] This guide will therefore primarily focus on the well-established role of pheophytin a in electron transfer, while also exploring the proposed functions of this compound.

Structure and Spectroscopic Properties

Pheophytins are tetrapyrrole pigments structurally similar to chlorophylls, with the defining feature being the absence of the central Mg2+ ion, which is replaced by two protons. This seemingly minor alteration has profound effects on the electronic properties of the molecule, making it a better electron acceptor than chlorophyll.

Pheophytin a and This compound differ in a substituent on the porphyrin ring: a methyl group in pheophytin a is replaced by a formyl group in this compound. This substitution leads to shifts in their absorption spectra.

Data Presentation: Spectroscopic and Redox Properties

| Pigment | Soret Peak (in Diethyl Ether) | Qy Peak (in Diethyl Ether) | Molar Extinction Coefficient (ε) at Qy Peak (L mol⁻¹ cm⁻¹) | Midpoint Redox Potential (E'₀) (mV) |

| Pheophytin a | ~409 nm | ~665 nm | ~7.5 x 10⁴ | -505 ± 6 to -610 ± 30[7][8][9][10][11] |

| This compound | ~434 nm | ~655 nm | ~3.73 x 10⁴ | Data not readily available in PSII context |

Note: Redox potentials can vary depending on the local protein environment and experimental conditions.

The Electron Transfer Pathway in Photosystem II

The initial steps of electron transfer in PSII are incredibly fast and efficient. The process can be summarized as follows:

-

Light Absorption and Excitation: A photon of light is absorbed by the antenna pigments of PSII, and the excitation energy is funneled to the reaction center, exciting the special pair of chlorophyll a molecules, P680.

-

Primary Charge Separation: The excited P680 (P680*) donates an electron to the primary electron acceptor, pheophytin a, in a matter of picoseconds. This creates the charge-separated state P680+Pheo-.[12]

-

Electron Transfer to Plastoquinone (B1678516): The electron on the reduced pheophytin a is then rapidly transferred to a tightly bound plastoquinone molecule, QA.

-

Further Electron Transport: From QA, the electron moves to a mobile plastoquinone, QB, which, upon receiving two electrons and two protons, detaches from the reaction center and shuttles the electrons to the next component of the electron transport chain, the cytochrome b6f complex.

Figure 1: Simplified signaling pathway of the initial electron transfer steps in Photosystem II.

Data Presentation: Kinetics of Electron Transfer

| Electron Transfer Step | Rate Constant / Time | Reference(s) |

| P680* → Pheophytin a | ~3 ps | [12] |

| Pheophytin a⁻ → QA | ~200-500 ps | [12] |

The Role of this compound: Photoprotection

While not the primary electron acceptor, this compound is a component of the PSII antenna system. Under conditions of high light, when the photosynthetic apparatus is saturated, excess absorbed energy can lead to the formation of damaging reactive oxygen species. It is hypothesized that this compound, along with other accessory pigments, plays a role in dissipating this excess energy as heat, a process known as non-photochemical quenching (NPQ).[6] The unidirectional photodamage of a pheophytin molecule, likely on the D2 protein, suggests a protective role by scavenging singlet oxygen.[1]

Figure 2: Conceptual diagram of the proposed photoprotective role of antenna pigments, including this compound.

Experimental Protocols

The elucidation of the role of pheophytins in PSII has been made possible by a suite of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of PSII Reaction Centers

Objective: To isolate PSII reaction center complexes from plant material for in vitro studies.

Methodology:

-

Thylakoid Membrane Preparation:

-

Homogenize fresh spinach leaves in a chilled grinding buffer (e.g., 50 mM MES-NaOH pH 6.5, 400 mM sucrose (B13894), 10 mM NaCl, 5 mM MgCl₂).

-

Filter the homogenate through layers of cheesecloth and centrifuge at low speed to remove cellular debris.

-

Pellet the thylakoid membranes by centrifugation at a higher speed (e.g., 5,000 x g for 10 min).

-

Wash the pellet with a buffer lacking sucrose to induce osmotic lysis of the chloroplasts.

-

-

Solubilization of Thylakoid Membranes:

-

Resuspend the thylakoid pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside, DM).

-

Incubate on ice with gentle stirring to solubilize the membrane protein complexes.

-

-

Purification by Chromatography:

-

Centrifuge the solubilized membranes at high speed to remove unsolubilized material.

-

Load the supernatant onto an anion-exchange chromatography column (e.g., DEAE-Sepharose).

-

Elute the PSII reaction centers using a salt gradient (e.g., 0-300 mM NaCl).

-

Further purification can be achieved using size-exclusion chromatography.

-

-

Characterization:

-

Assess the purity and integrity of the isolated complexes using SDS-PAGE and spectroscopic analysis.

-

Transient Absorption Spectroscopy

Objective: To measure the kinetics of electron transfer events in the picosecond to nanosecond timescale.

Methodology:

-

Sample Preparation: Prepare a solution of isolated PSII reaction centers in a suitable buffer.

-

Spectrometer Setup:

-

A femtosecond laser system is used to generate both a "pump" pulse and a "probe" pulse.

-

The pump pulse is tuned to a wavelength that excites the sample (e.g., 680 nm for P680).

-

The probe pulse is a broadband white-light continuum that passes through the sample.

-

-

Data Acquisition:

-

The pump pulse excites the sample, initiating the photochemical reactions.

-

The probe pulse arrives at the sample at a variable time delay after the pump pulse.

-

The absorption spectrum of the probe light after passing through the sample is recorded by a detector.

-

The difference in absorption between the excited and ground state (ΔA) is plotted as a function of wavelength and time delay.

-

-

Data Analysis:

-

The kinetic traces at specific wavelengths (e.g., the absorption maximum of the pheophytin anion) are fitted to exponential decay models to extract the time constants of the electron transfer steps.

-

Figure 3: A typical experimental workflow for transient absorption spectroscopy of Photosystem II.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To detect and characterize the paramagnetic species (radicals) formed during charge separation.

Methodology:

-

Sample Preparation:

-

Concentrate the isolated PSII reaction centers.

-

Load the sample into an EPR tube and freeze it in liquid nitrogen.

-

-

EPR Spectrometer:

-

Place the frozen sample in the EPR cavity.

-

The sample is irradiated with microwaves in the presence of a strong magnetic field.

-

-

Light-Induced Signal Generation:

-

The sample is illuminated in the EPR cavity to generate the charge-separated state (P680+Pheo-).

-

The EPR spectrum of the light-induced radicals is recorded.

-

-

Signal Analysis:

-

The g-factor and hyperfine splitting of the EPR signals provide information about the identity and environment of the paramagnetic species.

-

The kinetics of signal formation and decay can be monitored to study the electron transfer rates.

-

High-Performance Liquid Chromatography (HPLC) for Pigment Analysis

Objective: To separate and quantify the different pigments (chlorophylls, pheophytins, carotenoids) present in PSII.

Methodology:

-

Pigment Extraction:

-

Extract the pigments from the isolated PSII complexes using an organic solvent (e.g., 80% acetone).

-

Centrifuge to remove the protein debris.

-

-

HPLC System:

-

Use a reverse-phase C18 column.

-

Employ a gradient of two or more solvents (e.g., acetonitrile, methanol, water) to separate the pigments based on their polarity.

-

-

Detection:

-

Use a photodiode array detector to record the absorption spectrum of each eluting pigment.

-

-

Quantification:

-

Identify the pigments by their retention times and absorption spectra.

-

Quantify the amount of each pigment by comparing the peak area to that of known standards.[13]

-

Conclusion and Future Directions

Pheophytin a is an essential component of the Photosystem II reaction center, serving as the primary electron acceptor in the initial light-induced charge separation. Its unique electronic properties, a direct result of the absence of a central magnesium ion, are critical for the high efficiency of photosynthesis. While the role of pheophytin a is well-established, the function of this compound is an active area of research, with growing evidence pointing towards a significant role in photoprotection.

Future research will likely focus on:

-

Precisely quantifying the in vivo redox potential of this compound to better understand its potential for electron transfer.

-

Utilizing advanced spectroscopic techniques with higher temporal and spatial resolution to further dissect the photoprotective mechanisms involving this compound.

-

Developing and studying mutant organisms with altered pheophytin content to directly probe the physiological significance of this compound.

A deeper understanding of the distinct roles of both pheophytin a and b will not only enhance our fundamental knowledge of photosynthesis but may also provide insights for the development of novel artificial photosynthetic systems and for strategies to improve crop resilience to high-light stress. This knowledge is of paramount importance for researchers in photosynthesis, as well as for professionals in drug development who may draw inspiration from these natural processes for the design of light-activated therapies.

References

- 1. Unidirectional photodamage of pheophytin in photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pheophytin - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Pheophytin [bionity.com]

- 5. Chlorophyll b can serve as the major pigment in functional photosystem II complexes of cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 3147-18-0 | Benchchem [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. prometheusprotocols.net [prometheusprotocols.net]

The Dusky Pigment: An In-depth Technical Guide to the Discovery and History of Pheophytin b in Photosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate machinery of photosynthesis, the conversion of light into chemical energy is a rapid and highly efficient process. At the heart of this process lies a cast of pigment molecules, each with a specific role. While chlorophylls (B1240455) are the undisputed stars of light absorption, their lesser-known relatives, the pheophytins, play a critical, albeit more subtle, role in the primary events of charge separation. This technical guide delves into the discovery, history, and core functions of pheophytin b, a key player in the photosynthetic apparatus of plants and green algae. Often overshadowed by its more abundant counterpart, pheophytin a, this compound possesses unique characteristics and functions that are integral to the efficiency and regulation of photosynthesis. This document provides a comprehensive overview of this compound, including its discovery, physicochemical properties, and its multifaceted roles in the photosystem II (PSII) reaction center. Detailed experimental protocols for its isolation and analysis are also provided, along with visualizations of the key pathways in which it participates.

Discovery and History

The journey to understanding the role of pheophytin in photosynthesis was a significant chapter in the study of bioenergetics. While the initial focus was on chlorophylls as the primary photosynthetic pigments, the work of several pioneering scientists in the 1970s revealed the crucial function of a "dusky" (from the Greek phaeo) pigment in the electron transport chain.

The Landmark Discovery of Pheophytin's Role

The pivotal discovery of pheophytin as the primary electron acceptor in Photosystem II (PSII) occurred in 1977.[1] A team of scientists, including V.V. Klimov, A.V. Klevanik, and V.A. Shuvalov, conducted a series of elegant experiments that overturned the prevailing belief that a plastoquinone (B1678516) molecule was the first to accept an electron from the excited reaction center chlorophyll (B73375), P680.[1]

Their research, which was initially met with skepticism, provided compelling evidence for the role of pheophytin. Many in the scientific community at the time considered pheophytin to be merely a degradation product of chlorophyll, not a functional component of the photosynthetic machinery.[1]

Early Identification and Characterization of this compound

This compound is structurally derived from chlorophyll b, differing by the absence of a central magnesium ion.[2] While the primary discovery of pheophytin's function focused on the more abundant pheophytin a, the presence and significance of this compound were subsequently recognized. The identification of this compound emerged from investigations into chlorophyll degradation products in the mid-20th century.

It is now understood that within the PSII reaction center, both pheophytin a and this compound are present, though pheophytin a is the primary electron acceptor directly in the path of electron flow from P680.[2] this compound, while less abundant in the reaction center, plays a significant role in the broader functions of the photosystem.

Physicochemical Properties of this compound

The unique structural and electronic properties of this compound are central to its function in photosynthesis. As a chlorophyll derivative, it shares the characteristic porphyrin ring structure but with the crucial absence of the central magnesium ion.

Structure and Quantitative Data

This compound is, in essence, a chlorophyll b molecule that has lost its central Mg²⁺ ion, which is replaced by two protons.[2] This seemingly minor alteration has profound effects on its electronic properties and, consequently, its function.

| Property | Value | Reference |

| Molecular Formula | C₅₅H₇₂N₄O₆ | [3] |

| Molecular Weight | 885.18 g/mol | [3] |

| Absorption Maxima (in Acetone) | 434.5 nm, 527.7 nm, 599.9 nm, 653.5 nm | [4] |

| Molar Extinction Coefficient (ε) | 28.1 x 10³ L mol⁻¹ cm⁻¹ (at 657 nm in 90% acetone) | [4] |

| Redox Potential (E'₀) | Not definitively measured for this compound. The redox potential of pheophytin a is approximately -505 mV to -610 mV.[5][6][7] |

Spectroscopic Properties

The absence of the central magnesium ion in this compound leads to distinct spectroscopic characteristics compared to chlorophyll b. The absorption spectrum of this compound shows a characteristic shift in its Qy band to a longer wavelength (around 654 nm in diethyl ether) compared to chlorophyll b. The Soret band is also shifted. These spectral properties are crucial for its identification and quantification.

Role of this compound in Photosynthesis

While pheophytin a is the primary electron acceptor in the main electron transport pathway of PSII, this compound has a more diverse and nuanced role, contributing to light harvesting and photoprotection.

Electron Acceptor in Photosystem II

In the PSII reaction center, the initial step of photosynthesis is the absorption of a photon by the special pair of chlorophyll a molecules known as P680. This excitation leads to the transfer of an electron from P680 to a nearby pheophytin molecule within picoseconds, creating a charge-separated state: P680⁺Pheo⁻.[2] This rapid charge separation is essential to prevent the electron from returning to P680, a process called charge recombination. While pheophytin a is the primary acceptor in this pathway, this compound can also function as an electron acceptor, particularly under certain conditions, and is an integral component of the PSII reaction center complex.[2]

Light-Harvesting Function

This compound, along with chlorophylls and carotenoids, participates in the initial capture of light energy. These pigments are organized within light-harvesting complexes (LHCs) that surround the reaction center. Although less abundant than chlorophylls, the presence of this compound broadens the absorption spectrum of the photosystem, allowing for the capture of a wider range of light wavelengths. The absorbed energy is then efficiently transferred via Förster resonance energy transfer to the reaction center.

Photoprotective Role

Under conditions of high light intensity, the photosynthetic apparatus can be damaged by the formation of reactive oxygen species. This compound is thought to play a role in photoprotection by dissipating excess energy and scavenging harmful singlet oxygen.[2][8] The pheophytin molecule on the D2 protein of the PSII reaction center is believed to be involved in this protective mechanism.[8]

Experimental Protocols

The study of this compound requires its effective isolation and separation from other photosynthetic pigments. The following protocols provide a general framework for these procedures.

Extraction of Pigments from Plant Material (e.g., Spinach)

-

Homogenization: Homogenize fresh or frozen spinach leaves with 80% acetone (B3395972) in a blender or with a mortar and pestle. The addition of a small amount of magnesium carbonate can help to neutralize plant acids and prevent the artificial formation of pheophytins during extraction.

-

Filtration: Filter the homogenate through several layers of cheesecloth or a sintered glass funnel to remove solid debris.

-

Phase Separation: Transfer the acetone extract to a separatory funnel. Add an equal volume of diethyl ether and a small amount of saturated NaCl solution. Shake gently and allow the layers to separate. The upper ether layer will contain the pigments.

-

Washing: Wash the ether layer several times with distilled water to remove residual acetone and water-soluble compounds.

-

Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate. Decant the dried extract and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C) in the dark.

Separation of Pheophytin a and b by High-Performance Liquid Chromatography (HPLC)

A common method for the separation of chlorophylls and pheophytins is reversed-phase HPLC.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed. A common solvent system starts with a high concentration of a polar solvent mixture (e.g., acetonitrile:water:methanol) and gradually increases the concentration of a less polar solvent (e.g., ethyl acetate). A specific gradient might be:

-

0-5 min: 80:10:10 (acetonitrile:water:methanol)

-

5-20 min: Gradient to 60:0:40 (acetonitrile:water:ethyl acetate)

-

20-30 min: Hold at 60:0:40

-

-

Detection: A photodiode array (PDA) detector is ideal for identifying the pigments based on their characteristic absorption spectra. Detection wavelengths of 435 nm (for the Soret band) and 655 nm (for the Qy band of this compound) are useful.

-

Sample Preparation: The dried pigment extract is redissolved in a small volume of the initial mobile phase or a suitable solvent like acetone and filtered through a 0.22 µm syringe filter before injection.

Visualizations of Key Pathways

To better understand the role of this compound in photosynthesis, the following diagrams, generated using the DOT language, illustrate the key processes.

Caption: Electron transport pathway in Photosystem II.

Caption: Role of this compound in the light-harvesting complex.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, though often in the shadow of its chlorophyll relatives and pheophytin a, is an indispensable component of the photosynthetic machinery. Its discovery as a key player in the primary events of photosynthesis marked a significant advancement in our understanding of energy conversion in biological systems. Beyond its role as an electron acceptor, its contributions to light-harvesting and photoprotection underscore its multifaceted importance. For researchers in photosynthesis, bioenergetics, and drug development, a thorough understanding of the structure, function, and properties of this compound is essential for a complete picture of this fundamental biological process. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this fascinating and vital pigment.

References

- 1. Pheophytin - Wikipedia [en.wikipedia.org]

- 2. This compound | 3147-18-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Light Harvesting Complex II [ks.uiuc.edu]

- 5. pnas.org [pnas.org]

- 6. Redox potentials of primary electron acceptor quinone molecule (QA)− and conserved energetics of photosystem II in cyanobacteria with chlorophyll a and chlorophyll d - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Unidirectional photodamage of pheophytin in photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Pheophytin b: A Comprehensive Technical Guide to its Absorption Spectrum and Molar Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheophytin b is a key pigment in the study of photosynthesis and a significant biomarker in food science and agriculture. As a derivative of chlorophyll (B73375) b lacking the central magnesium ion, its unique photochemical properties are of considerable interest.[1] This technical guide provides an in-depth overview of the absorption spectrum and molar extinction coefficient of this compound, complete with detailed experimental protocols and data presented for easy reference.

Core Quantitative Data

The absorption characteristics of this compound are highly dependent on the solvent used. The following tables summarize the key quantitative data for its absorption maxima and molar extinction coefficients in various solvents.

Table 1: Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Soret Band (nm) | Qy Band (nm) | Other Bands (nm) | Reference |

| 100% Acetone | 434.5 | 653.5 | 527.7, 599.9 | [2] |

| 90% Acetone | - | 657 | - | [2] |

| Diethyl Ether | 434 | 655 | 525, 599 | [2] |

| HPLC Eluant | 436 | 655 | 527, 600 | [2] |

| Tetrahydrofuran | 435 | 654 | 525, 599 | [2] |

Table 2: Molar Extinction Coefficient (ε) of this compound

| Solvent | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Wavelength (nm) | Reference |

| Diethyl Ether | 3.73 x 10⁴ | 655 | [2] |

| 90% Acetone | 2.81 x 10⁴ | 657 | [2] |

Experimental Protocols

The determination of the absorption spectrum and molar extinction coefficient of this compound involves its preparation from chlorophyll b followed by spectrophotometric analysis.

Protocol 1: Preparation of this compound from Chlorophyll b

This protocol describes the conversion of chlorophyll b to this compound via acidification.

Materials:

-

Isolated and dried chlorophyll b

-

Anhydrous ether

-

30% Hydrochloric acid (HCl)

-

Liquid nitrogen

-

Mortar and pestle or sample crusher

-

10 mL centrifuge tube

-

Aluminum foil

Procedure:

-

Dissolve 2 mg of chlorophyll b in 4 mL of anhydrous ether in a 10 mL centrifuge tube to achieve a concentration of 500 µg/mL.[]

-

Add 30% hydrochloric acid drop by drop to the solution. After each drop, oscillate the tube vigorously.[]

-

Continue acidification until the solution's color changes to black, then immediately cease the addition of acid.[]

-

Freeze the solution using liquid nitrogen.[]

-

Grind the frozen sample into a fine powder using a mortar and pestle or a sample crusher.[]

-

Wrap the sample in aluminum foil to protect it from light.[]

Protocol 2: Spectrophotometric Determination of Absorption Spectrum

This protocol outlines the procedure for measuring the absorption spectrum of the prepared this compound.

Materials:

-

This compound solution (from Protocol 1)

-

Spectrophotometer (e.g., Varian Cary-100 or equivalent)

-

Quartz cuvettes (1.0 cm path length)

-

Appropriate solvent (e.g., 100% acetone, diethyl ether) for dilution

Procedure:

-

Allow the spectrophotometer to warm up for at least 30 minutes before use.[4]

-

Dilute the prepared this compound solution with the chosen solvent to a concentration that results in an absorbance reading between 0.3 and 0.85 in the main absorption peaks.

-

Use the pure solvent as a blank to calibrate the spectrophotometer.

-

Transfer the diluted this compound solution to a quartz cuvette.

-

Record the absorption spectrum over a wavelength range of 350 nm to 800 nm with a 1.0 nm bandwidth.[5]

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Qy bands.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps involved in the preparation and spectrophotometric analysis of this compound.

Caption: Workflow for the preparation and analysis of this compound.

References

The Pivotal Role of Pheophytin b as a Primary Electron Acceptor in Photosystem II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core function of pheophytin b as a primary electron acceptor within the intricate machinery of Photosystem II (PSII). While much of the existing literature focuses on its close analog, pheophytin a, this document synthesizes the current understanding of pheophytin's role with a specific emphasis on the structural and potential functional distinctions of this compound. We delve into the critical process of charge separation, electron transfer kinetics, and the methodologies employed to elucidate these fundamental photosynthetic events.

Introduction: The Significance of Pheophytin in Photosynthesis

Photosynthesis is the cornerstone of life on Earth, converting light energy into chemical energy.[1] At the heart of this process are two photosystems, PSI and PSII.[1] PSII is responsible for the light-induced oxidation of water, releasing oxygen and electrons.[2] The initial and one of the most critical steps in this process is the charge separation that occurs within the PSII reaction center.[2][3] This event is facilitated by a series of precisely arranged pigment molecules.[3]

Pheophytin, a chlorophyll (B73375) molecule lacking the central magnesium ion, serves as the primary electron acceptor in PSII.[2][4][5][6] Upon excitation of the special pair of chlorophyll a molecules known as P680, an electron is rapidly transferred to a nearby pheophytin molecule.[2][3][4][5] This ultrafast electron transfer creates a radical pair, P680⁺•Pheo⁻•, effectively converting light energy into chemical potential.[3]

While PSII contains two molecules of pheophytin, only one, located on the D1 protein branch, is considered to be on the active electron transport pathway. The pheophytin on the D2 branch is thought to have a secondary or photoprotective role.

This compound: Structure and Hypothesized Function

This compound is structurally analogous to chlorophyll b, meaning it possesses a formyl group (-CHO) at the C7 position of the porphyrin ring, in contrast to the methyl group (-CH3) found in pheophytin a. This seemingly minor difference has significant implications for the electronic properties of the molecule. The electron-withdrawing nature of the formyl group is expected to result in a more positive redox potential for this compound compared to pheophytin a.

While pheophytin a is the more abundant and studied isoform in the PSII reaction center, this compound's presence suggests a potential for functional diversity or regulation. It has been proposed that the accumulation of chlorophyll b, and by extension this compound, may be linked to specific light conditions or stress responses, hinting at a role in photoprotection.[2] A potential function of the pheophytin on the inactive D2 branch is to protect P680 from photo-induced damage by scavenging reactive oxygen species.

Quantitative Data: Electron Transfer Kinetics and Redox Potentials

The majority of quantitative data available is for pheophytin in general or has been determined for pheophytin a. These values provide a crucial baseline for understanding the energetics of charge separation in PSII.

| Parameter | Value | Organism/Complex | Reference |

| Redox Potential (Pheo/Pheo⁻) | -505 ± 6 mV | Thermosynechococcus elongatus (PSII core) | [7] |

| -536 ± 8 mV | Synechocystis sp. PCC 6803 (PSII complexes) | [8][9] | |

| -478 ± 24 mV | Acaryochloris marina (PSII complexes) | [8][9] | |

| -532 ± 11 mV | Spinach (PSII complexes) | [8] | |

| Primary Charge Separation | |||

| Apparent Lifetime (τ) | ~3 ps | Isolated PSII Reaction Centers | [10][11] |

| 5.5 ps | Intact PSII Cores | [10] | |

| Secondary Electron Transfer | |||

| Pheo⁻ to Qₐ Lifetime (τ) | ~200 ps | Intact PSII Cores | [10] |

| Rate Constant (k) | 5.7 ns⁻¹ | Intact PSII Cores | [10] |

Signaling Pathways and Experimental Workflows

The primary process involving pheophytin is a linear electron transport chain rather than a complex signaling pathway. The logical flow of this process, from light absorption to the reduction of the secondary quinone acceptor, is depicted below.

A generalized workflow for investigating the function of this compound as a primary electron acceptor is outlined below. This workflow is based on established methods for studying PSII.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are summaries of protocols adapted from the literature for the study of PSII components.

Isolation and Purification of PSII Complexes

This protocol is based on methods for isolating PSII complexes from tobacco or spinach.[3]

-

Thylakoid Membrane Isolation:

-

Homogenize fresh plant leaves (e.g., spinach) in a cold buffer (e.g., 50 mM MES-NaOH, pH 6.5, 0.4 M sucrose (B13894), 10 mM NaCl, 5 mM MgCl₂).

-

Filter the homogenate through layers of cheesecloth and centrifuge at low speed to remove cell debris.

-

Centrifuge the supernatant at a higher speed to pellet the thylakoid membranes. Wash the pellet with a buffer lacking sucrose.

-

-

Solubilization of Thylakoid Membranes:

-

Resuspend the thylakoid membranes in a suitable buffer to a specific chlorophyll concentration (e.g., 1 mg/mL).

-

Add a mild detergent, such as β-dodecylmaltoside (β-DDM) or digitonin, to a final concentration (e.g., 0.5-1.0%) and incubate on ice with gentle stirring.[12]

-

-

Purification of PSII Complexes:

-

Centrifuge the solubilized membrane suspension to pellet unsolubilized material.

-

The supernatant containing the solubilized protein complexes can be further purified using methods like:

-

Sucrose Density Gradient Centrifugation: Load the supernatant onto a continuous or step sucrose gradient and centrifuge at high speed. Different PSII complexes will separate based on their size and density.

-

Affinity Chromatography: If using a genetically modified organism with a His-tagged PSII subunit, the complexes can be purified on a Ni-NTA affinity column.[3]

-

-

Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of pigments, including chlorophylls (B1240455) and pheophytins.[13][14]

-

Pigment Extraction:

-

Pellet the purified PSII complexes by ultracentrifugation.

-

Extract the pigments by adding 100% acetone (B3395972) and vortexing vigorously.

-

Centrifuge to pellet the protein debris and collect the supernatant containing the pigments.

-

-

HPLC Separation:

-

Inject the pigment extract onto a C18 reverse-phase HPLC column.

-

Elute the pigments using a gradient of solvents, for example, a gradient of acetonitrile:methanol and ethyl acetate.

-

Monitor the elution profile using a diode array detector, which measures the absorption spectrum of each eluting pigment.

-

-

Quantification:

-

Identify this compound based on its retention time and characteristic absorption spectrum (with a Soret peak around 434 nm and a Qy peak around 654 nm in acetone).[15]

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with purified this compound.

-

Femtosecond Transient Absorption Spectroscopy

This technique is used to measure the ultrafast kinetics of electron transfer.[10][11]

-

Sample Preparation:

-

The purified PSII complexes are placed in a cuvette. The concentration is adjusted to an optimal optical density at the excitation wavelength.

-

The sample is often kept at low temperatures (e.g., 77 K) to reduce non-photochemical quenching and sharpen spectral features.

-

-

Measurement:

-

The sample is excited with a short "pump" laser pulse at a wavelength absorbed by the PSII pigments (e.g., 680 nm).

-

A second, broadband "probe" pulse is passed through the sample at a variable time delay after the pump pulse.

-

The difference in the absorption spectrum of the probe pulse with and without the pump pulse is recorded at different time delays.

-

-

Data Analysis:

-

The resulting transient absorption data is analyzed to identify spectral features corresponding to the formation and decay of different species (e.g., excited P680*, P680⁺•, Pheo⁻•).

-

The kinetics of these changes are fitted to exponential decay models to determine the time constants (lifetimes) of the electron transfer steps. The formation of the pheophytin anion is typically observed as a bleaching of its Qx absorption band around 545 nm and the appearance of a broad absorption in the near-infrared.[10]

-

Conclusion and Future Directions

This compound is an integral, albeit less studied, component of the Photosystem II reaction center. Its primary function is intrinsically linked to that of pheophytin a: to act as the initial electron acceptor in the photosynthetic charge separation process. The structural distinction of a formyl group in place of a methyl group likely modulates its redox potential, which could be crucial for a specialized role in photoprotection or in the adaptation to varying light conditions.

Future research should focus on selectively isolating or reconstituting PSII complexes with this compound to directly measure its redox potential and electron transfer kinetics. Site-directed mutagenesis studies could also provide valuable insights into the specific interactions of this compound with the surrounding protein environment. A deeper understanding of the nuanced roles of different pheophytin isoforms will not only advance our fundamental knowledge of photosynthesis but may also inform the development of novel strategies for crop improvement and the design of artificial photosynthetic systems.

References

- 1. Photosynthesis - Wikipedia [en.wikipedia.org]

- 2. This compound | 3147-18-0 | Benchchem [benchchem.com]

- 3. Isolation of Plant Photosystem II Complexes by Fractional Solubilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pheophytin - Wikipedia [en.wikipedia.org]

- 5. Pheophytin [bionity.com]

- 6. grokipedia.com [grokipedia.com]

- 7. pnas.org [pnas.org]

- 8. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: Pheophytin is the primary electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deciphering Thylakoid Sub-compartments using a Mass Spectrometry-based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.vu.nl [research.vu.nl]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of Pheophytin b from Chlorophyll b: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of pheophytin b from chlorophyll (B73375) b. It delineates the established multi-step enzymatic degradation pathway, which proceeds via chlorophyll a, and contrasts this with the direct non-enzymatic conversion achievable under laboratory conditions. Detailed experimental protocols for the preparation and analysis of this compound are provided, alongside tabulated quantitative data for key molecular properties. Signaling pathway and experimental workflow diagrams are included to facilitate a clear understanding of the processes involved. This document serves as a critical resource for researchers in photosynthesis, pigment biochemistry, and natural product chemistry.

Introduction

This compound is the demetallated form of chlorophyll b, where the central magnesium ion (Mg²⁺) is replaced by two protons.[1][2] While structurally similar to its chlorophyll precursor, this modification imparts distinct physicochemical and biological properties. This compound, alongside pheophytin a, plays a crucial role as an early electron acceptor in the photosystem II (PSII) reaction center, a key component of the light-dependent reactions of photosynthesis.[3][4] The conversion of chlorophylls (B1240455) to pheophytins is also a significant indicator of chlorophyll degradation, impacting the color and quality of food products such as olive oil and green tea.[1]

The biosynthesis of this compound from chlorophyll b is primarily understood within the context of the chlorophyll degradation pathway. The prevailing scientific consensus indicates that a direct enzymatic conversion of chlorophyll b to this compound does not occur as a major metabolic route in plants. Instead, chlorophyll b is first converted to chlorophyll a, which then serves as the substrate for demetallation.

This guide will detail the established enzymatic pathway and provide a methodology for the direct, non-enzymatic conversion of chlorophyll b to this compound.

The Dominant Biosynthetic Pathway: An Indirect Route

The in vivo conversion of chlorophyll b to a pheophytin molecule is a multi-step process that is integral to chlorophyll degradation and turnover. The key enzymatic steps are outlined below.

Conversion of Chlorophyll b to Chlorophyll a

The initial and rate-limiting step in the degradation of chlorophyll b is its conversion to chlorophyll a. This is a two-step reduction reaction:

-

Reduction to 7-Hydroxymethyl Chlorophyll a: Chlorophyll b is first reduced to 7-hydroxymethyl chlorophyll a by Chlorophyll b reductase (CBR) . In land plants, this enzymatic activity is carried out by two isozymes, NON-YELLOW COLORING 1 (NYC1) and NYC1-Like (NOL) .[5][6]

-

Reduction to Chlorophyll a: The resulting 7-hydroxymethyl chlorophyll a is then reduced to chlorophyll a by 7-hydroxymethyl chlorophyll a reductase (HCAR) .[7]

Demetallation of Chlorophyll a to Pheophytin a

The central magnesium ion is removed from chlorophyll a by the enzyme Mg-dechelatase , encoded by the STAY-GREEN (SGR) gene.[8][9] This enzyme exhibits high substrate specificity for chlorophyll a and has negligible activity towards chlorophyll b.[8][9] This specificity necessitates the prior conversion of chlorophyll b to chlorophyll a for enzymatic demetallation to proceed. The product of this reaction is pheophytin a.

Dephytylation of Pheophytin

The final step in this part of the degradation pathway is the removal of the phytyl tail from the pheophytin molecule. This is catalyzed by pheophytinase (PPH) , a hydrolase that is active on both pheophytin a and this compound.[4][10] The product of PPH activity on this compound would be pheophorbide b. The fact that PPH can utilize this compound as a substrate is significant, as it suggests that if this compound were to be formed, the cell has the enzymatic machinery to process it further.[4]

The following diagram illustrates the established enzymatic pathway for chlorophyll b degradation.

Experimental Protocols

Non-Enzymatic Preparation of this compound from Chlorophyll b

This protocol describes a direct, non-enzymatic method for the conversion of chlorophyll b to this compound using acid treatment.[]

Materials:

-

Isolated and dried chlorophyll b

-

Anhydrous ether

-

30% Hydrochloric acid (HCl)

-

10 mL centrifuge tubes

-

Liquid nitrogen

-

Mortar and pestle or sample crusher

-

Aluminum foil

-

Centrifuge (capable of 8,000-12,000 x g)

-

0.22 µm microporous membrane filter

-

2 mL vials

Procedure:

-

Dissolution: Dissolve 2 mg of dried chlorophyll b in 4 mL of anhydrous ether in a 10 mL centrifuge tube to achieve a concentration of 500 µg/mL.

-

Acidification: Add 30% HCl drop by drop to the chlorophyll b solution. After each drop, vigorously oscillate the tube. Continue this process until the solution's color changes to black, then immediately cease the addition of acid.

-

Freezing and Grinding: Freeze the solution using liquid nitrogen. Grind the frozen sample into a fine powder using a pre-chilled mortar and pestle or a sample crusher. To prevent degradation from light, wrap the sample in aluminum foil.

-

Centrifugation: Centrifuge the sample at 8,000 to 12,000 x g for 10 to 15 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm microporous membrane into 2 mL vials for subsequent analysis or use.

The following diagram outlines the workflow for this non-enzymatic preparation.

Quantitative Data

The following tables summarize key quantitative data for chlorophyll b and this compound.

Table 1: Molecular Properties

| Property | Chlorophyll b | This compound |

| Molecular Formula | C₅₅H₇₀MgN₄O₆ | C₅₅H₇₂N₄O₆ |

| Molecular Weight | 907.47 g/mol | 885.20 g/mol |

| Color | Green | Grey (in concentrated solution) |

Table 2: Spectroscopic Data (Absorption Maxima)

| Solvent | Chlorophyll b (nm) | This compound (nm) | Reference |

| 100% Acetone | 453, 645 | 434.5, 527.7, 599.9, 653.5 | [12][13] |

| Diethyl Ether | 455, 642 | 434, 525, 599, 655 | [12] |

Conclusion

The biosynthesis of this compound from chlorophyll b in biological systems is an indirect process that is initiated by the enzymatic conversion of chlorophyll b to chlorophyll a. The subsequent demetallation is carried out by Mg-dechelatase, an enzyme with high specificity for chlorophyll a. While a direct enzymatic pathway from chlorophyll b to this compound is not supported by current evidence, this compound can be readily produced in the laboratory via non-enzymatic, acid-catalyzed demetallation of chlorophyll b. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to study this important chlorophyll derivative. The provided quantitative data and pathway diagrams serve as a valuable reference for experimental design and data interpretation in the fields of photosynthesis research, biochemistry, and drug development.

References

- 1. Participation of chlorophyll b reductase in the initial step of the degradation of light-harvesting chlorophyll a/b-protein complexes in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorophyll Degradation and Its Physiological Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorophyll(ide) b reductase - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. EC 4.99.1.10 [iubmb.qmul.ac.uk]

- 9. Arabidopsis STAY-GREEN, Mendel’s Green Cotyledon Gene, Encodes Magnesium-Dechelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 12. epic.awi.de [epic.awi.de]

- 13. Rapid Determination of Chlorophyll and Pheophytin in Green Tea Using Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Excited State Dynamics of Pheophytin b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheophytin b, a key pigment in the photosynthetic machinery of higher plants and algae, plays a pivotal role as the primary electron acceptor in Photosystem II (PSII). As a chlorophyll (B73375) b derivative lacking the central magnesium ion, its unique electronic structure dictates a series of ultrafast excited-state events crucial for the conversion of light energy into chemical energy. This technical guide provides an in-depth exploration of the excited-state dynamics of this compound, summarizing key quantitative data, detailing experimental methodologies used for its characterization, and visualizing the fundamental processes involved. Understanding these dynamics is not only critical for fundamental photosynthesis research but also holds potential for applications in bio-inspired energy systems and the development of novel photosensitizing agents.

Introduction

This compound is structurally analogous to chlorophyll b, with the central Mg²⁺ ion replaced by two protons.[1][2] This seemingly subtle modification has profound implications for its photophysical and electrochemical properties, enabling it to function as a transient electron acceptor in the rapid charge separation process within the PSII reaction center.[1][2] Upon excitation of the primary electron donor, P680, an electron is transferred to this compound within picoseconds, initiating the electron transport chain.[1][3] The study of the excited-state dynamics of this compound is essential for elucidating the high efficiency of photosynthetic energy conversion and for designing artificial systems that mimic this process.

Photophysical Properties of this compound

The photophysical properties of this compound are characterized by its absorption and emission spectra, which are influenced by the solvent environment. The absorption spectrum is dominated by the Soret (B) band in the blue region and the Q bands in the red region of the visible spectrum.

Quantitative Photophysical Data

The following tables summarize the available quantitative data for the photophysical properties of this compound in various solvents.

| Solvent | Absorption Maxima (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

| 100% Acetone | 434.5, 527.7, 599.9, 653.5 | 28.1 x 10³ (at 657 nm) | [4] |

| Diethyl ether | 434, 525, 599, 655 | 37.3 x 10³ (at 655 nm) | [4] |

| Tetrahydrofuran | 435, 525, 599, 654 | Not Specified | [4] |

| Solvent | Excitation λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |

| Diethyl ether | 434 | 658, 661 | [2][4] |

| 100% Acetone | 432 | 659 | [4] |

| Ethanol (77 K) | 439 | 655 | [2] |

Excited State Decay Pathways

Upon absorption of a photon, a this compound molecule is promoted to an excited singlet state (S₁). From this state, it can relax through several competing pathways:

-

Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon.

-

Internal Conversion (IC): Non-radiative decay to the ground state, dissipating energy as heat.

-

Intersystem Crossing (ISC): A non-radiative transition to a longer-lived triplet state (T₁).[2]

-

Electron Transfer: In the PSII reaction center, the primary decay pathway is the transfer of an electron to a nearby acceptor, initiating charge separation.

The kinetics of these processes are crucial for the overall efficiency of photosynthesis. In intact PSII cores, femtosecond absorption spectroscopy has revealed that the reduction of this compound occurs with biphasic kinetics, with time constants of approximately 1.5 ps and 5.5 ps.[1]

Experimental Protocols

The investigation of the ultrafast excited-state dynamics of this compound relies on sophisticated spectroscopic techniques capable of resolving events on picosecond and femtosecond timescales.

Transient Absorption Spectroscopy

Principle: This pump-probe technique measures the difference in absorbance of a sample before and after excitation by an ultrashort laser pulse (the pump). A second, time-delayed pulse (the probe) interrogates the excited state population, revealing the kinetics of its decay and the formation of transient species.[5]

Methodology:

-

Sample Preparation: this compound is dissolved in a suitable solvent or studied within isolated PSII reaction centers. The concentration is adjusted to an appropriate optical density at the excitation wavelength.

-

Excitation: A femtosecond or nanosecond laser pulse, tuned to a specific absorption band of this compound (e.g., the Qy or Soret band), is used to excite the sample.

-

Probing: A broadband, white-light continuum pulse or a tunable monochromatic pulse is passed through the sample at varying time delays relative to the pump pulse.

-

Detection: The transmitted probe light is detected by a spectrometer or photodiode array, allowing for the measurement of the change in absorbance (ΔA) as a function of wavelength and time delay.

-

Data Analysis: The resulting data is analyzed to extract kinetic information about the decay of the excited state and the rise and decay of any transient species, such as the pheophytin radical anion.

Time-Resolved Fluorescence Spectroscopy

Principle: This technique measures the decay of fluorescence intensity over time following pulsed excitation, providing information about the lifetime of the excited singlet state. Time-Correlated Single Photon Counting (TCSPC) is a common method for these measurements.[6]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared to avoid concentration-dependent quenching effects.

-

Excitation: The sample is excited by a high-repetition-rate pulsed laser or light-emitting diode (LED) with a pulse duration significantly shorter than the expected fluorescence lifetime.

-

Photon Detection: A sensitive, high-speed single-photon detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

-

Data Acquisition: A TCSPC module builds a histogram of photon arrival times over many excitation cycles.

-

Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential decay functions to determine the fluorescence lifetime(s) of the sample.

Visualization of Excited State Processes

Primary Electron Transfer in Photosystem II

The initial steps of charge separation in PSII involving this compound can be visualized as a linear sequence of events.

References

- 1. Buy this compound | 3147-18-0 [smolecule.com]

- 2. This compound | 3147-18-0 | Benchchem [benchchem.com]

- 3. Kinetics and mechanism of electron transfer in intact photosystem II and in the isolated reaction center: Pheophytin is the primary electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epic.awi.de [epic.awi.de]

- 5. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Pheophytin b Redox Potential: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the redox potential of pheophytin b and its significance in biochemical and physiological processes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, details relevant experimental methodologies, and visualizes key concepts. While extensive research has been conducted on its analogue, pheophytin a, this guide focuses on the distinct properties and roles of this compound.

Introduction to this compound